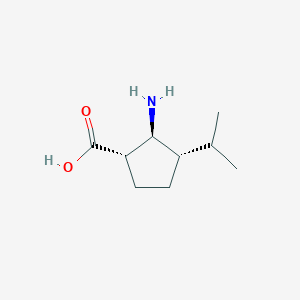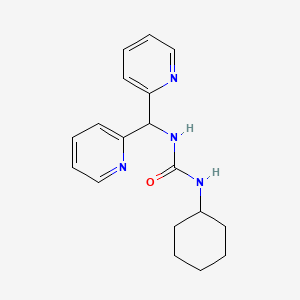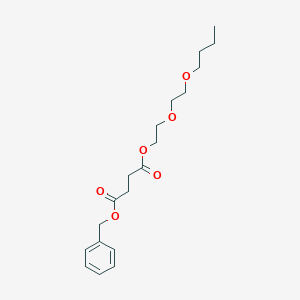
Benzyl 2-(2-butoxyethoxy)ethyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-butoxyethoxy)ethyl butanedioate is an organic compound with the molecular formula C19H28O6. It is characterized by the presence of ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-butoxyethoxy)ethyl butanedioate typically involves the esterification of butanedioic acid with benzyl 2-(2-butoxyethoxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-butoxyethoxy)ethyl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Butanedioic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(2-butoxyethoxy)ethyl butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of Benzyl 2-(2-butoxyethoxy)ethyl butanedioate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(2-butoxyethoxy)ethyl] butanedioate
- Bis[2-(2-butoxyethoxy)ethyl] adipate
- Bis[2-(2-butoxyethoxy)ethyl] undecanedioate
- Bis[2-(2-butoxyethoxy)ethyl] dodecanedioate
Uniqueness
Benzyl 2-(2-butoxyethoxy)ethyl butanedioate is unique due to its specific combination of ester and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
828918-68-9 |
|---|---|
Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-[2-(2-butoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C19H28O6/c1-2-3-11-22-12-13-23-14-15-24-18(20)9-10-19(21)25-16-17-7-5-4-6-8-17/h4-8H,2-3,9-16H2,1H3 |
InChI Key |
DEGXMYOQSWMZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


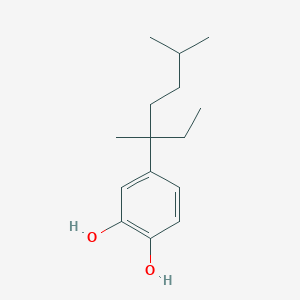
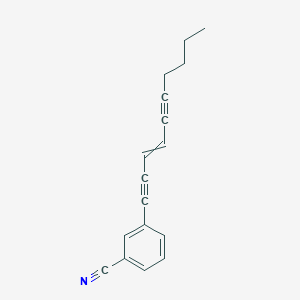
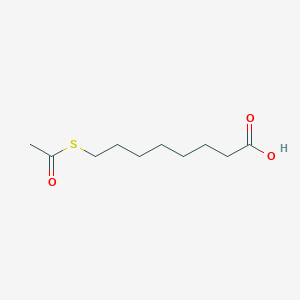
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
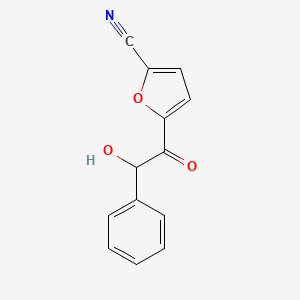
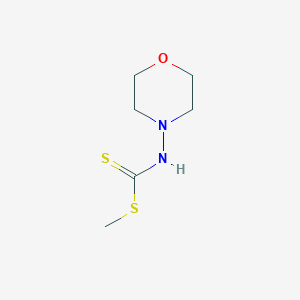
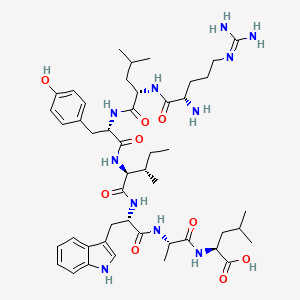
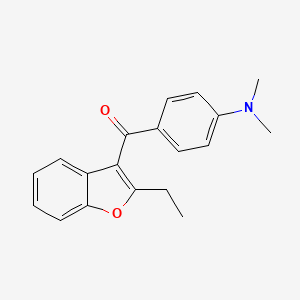
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
